molecular formula C15H15NO6 B11150372 methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11150372
M. Wt: 305.28 g/mol
InChI Key: BIZZQHILOOPXAZ-UHFFFAOYSA-N
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Description

Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 2-amino-2-oxoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2O4C_{12}H_{13}N_{2}O_{4} with a molecular weight of approximately 233.25 g/mol. The structure features a coumarin backbone modified with an amino acid moiety, which may enhance its biological interactions.

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which are critical in mitigating oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated using the DPPH assay. The IC50 value was found to be within the range of 31.52–198.41 µM , indicating a moderate level of antioxidant activity compared to standard antioxidants .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it was shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. The effective concentration (EC50) for reducing these cytokines was reported at 5.32 µM , suggesting strong potential for therapeutic use in inflammatory conditions .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed against various cancer cell lines. The compound displayed low toxicity in normal human macrophages with IC50 values ranging from 16.37–130 µM . However, it exhibited selective cytotoxicity against cancer cells, highlighting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Nrf2 Pathway Activation : The compound has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant proteins and cytoprotective genes.
  • Inhibition of NF-kB : By modulating NF-kB signaling, this compound can effectively reduce inflammation and cell proliferation associated with cancer .
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways, contributing to its anticancer effects.

Data Summary

Biological ActivityMethod UsedIC50 / EC50 ValueReference
AntioxidantDPPH Assay31.52–198.41 µM
Anti-inflammatoryCytokine Assay5.32 µM
Cytotoxicity (Normal Cells)MTT Assay16.37–130 µM
Cytotoxicity (Cancer Cells)MTT AssaySelective

Case Studies

  • Study on Anti-inflammatory Effects : A recent study investigated the anti-inflammatory properties of coumarin derivatives similar to this compound, revealing significant reductions in inflammatory markers in LPS-stimulated models .
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of various coumarin derivatives on different cancer cell lines, showing promising results for compounds structurally related to methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-y]acetate .

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

methyl 2-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-7-13(16)17)5-12(10)22-15(19)11(8)6-14(18)20-2/h3-5H,6-7H2,1-2H3,(H2,16,17)

InChI Key

BIZZQHILOOPXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)CC(=O)OC

Origin of Product

United States

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